molecular formula C7H6ClN3 B1464738 4-Chloro-2-hydrazinylbenzonitrile CAS No. 1261105-28-5

4-Chloro-2-hydrazinylbenzonitrile

Cat. No.: B1464738
CAS No.: 1261105-28-5
M. Wt: 167.59 g/mol
InChI Key: PGADPANYOHBIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-hydrazinylbenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a hydrazinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydrazinylbenzonitrile typically involves the reaction of 4-chlorobenzonitrile with hydrazine. One common method is to dissolve 4-chlorobenzonitrile in an appropriate solvent, such as ethanol, and then add hydrazine hydrate. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydrazinylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-Chloro-2-hydrazinylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydrazinylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydrazinylbenzonitrile is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzonitrile core. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

4-Chloro-2-hydrazinylbenzonitrile is a hydrazone derivative that has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Hydrazones are known for their diverse physiological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzonitrile with hydrazine derivatives. Characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and functional groups.
  • Infrared (IR) Spectroscopy : Identifies functional groups based on vibrational transitions.
  • Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The results indicate significant inhibitory effects, particularly against Gram-positive bacteria such as Bacillus subtilis and fungal strains like Aspergillus niger.

CompoundConcentration (μg/mL)Antimicrobial Effect
This compound25Inhibition of Bacillus subtilis
This compound50Inhibition of Aspergillus niger

In a study conducted by Pham et al., it was found that certain derivatives of hydrazones exhibited good growth inhibition against Bacillus subtilis and Aspergillus niger at concentrations of 25 μg/mL and 50 μg/mL respectively .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of hydrazones, including this compound, is often attributed to their ability to interact with cellular targets such as enzymes and nucleic acids. The azomethine group (−C=N−) is particularly significant in mediating these interactions, leading to disruptions in cellular processes.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of hydrazone derivatives against multi-drug resistant bacterial strains. The study reported that modifications to the hydrazone structure could enhance antimicrobial properties .
  • Cytotoxicity Against Cancer Cells : Research conducted by Alshahrani et al. demonstrated that certain hydrazone compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .

Properties

IUPAC Name

4-chloro-2-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGADPANYOHBIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-hydrazinylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-hydrazinylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-hydrazinylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-hydrazinylbenzonitrile
Reactant of Route 5
4-Chloro-2-hydrazinylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-hydrazinylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.